3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy-

CAS No.:

Cat. No.: VC17619072

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O3 |

|---|---|

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 6-hydroxy-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C11H8N2O3/c1-16-10-3-8-7(2-9(10)14)11(15)6(4-12)5-13-8/h2-3,5,14H,1H3,(H,13,15) |

| Standard InChI Key | NRBKRBAAWRIBKV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

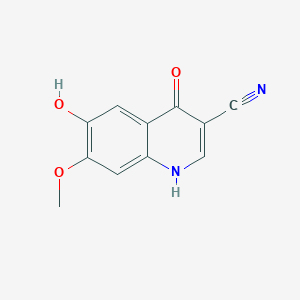

The systematic IUPAC name for this compound is 6-hydroxy-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile, reflecting its oxygenated substituents and cyano functional group . Its molecular formula, C₁₁H₈N₂O₃, corresponds to a molecular weight of 216.19 g/mol . The quinoline nucleus is substituted at positions 3 (cyano), 4 (oxo), 6 (hydroxy), and 7 (methoxy), creating a polar yet aromatic system (Figure 1) .

Table 1: Key Identifiers of 3-Quinolinecarbonitrile, 4,6-Dihydroxy-7-Methoxy-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1007591-26-5 | |

| SMILES | COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)O | |

| InChIKey | NRBKRBAAWRIBKV-UHFFFAOYSA-N | |

| XLogP3-AA (LogP) | 1.1 | |

| Topological PSA | 82.4 Ų |

Synthesis and Manufacturing

Patent-Disclosed Routes

A key synthesis pathway involves the acetylation of 4-chloro-3-cyano-7-methoxy-6-quinolinyl acetate (CAS 855792-26-6), as described in Janssen Pharmaceutica’s patent WO2005/58318 A1 . This intermediate undergoes hydrolysis to yield the target compound, with the chloro and acetate groups serving as leaving groups during functionalization . Alternative routes may employ Ullmann coupling or nucleophilic aromatic substitution to introduce the methoxy and hydroxyl groups .

Challenges in Scale-Up

The presence of multiple oxygen-sensitive groups (e.g., phenolic -OH) necessitates inert atmospheric conditions during synthesis . Suppliers such as BOC Sciences list the compound under cGMP manufacturing protocols, indicating its pharmaceutical relevance .

Physicochemical Properties

Table 2: Experimental and Calculated Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Estimated >300°C | QSPR |

| Density | 1.41 g/cm³ (analog data) | |

| Flash Point | 208.3°C (analog data) |

Biological Activity and Applications

Anticancer Screening

Although direct bioactivity data for this compound is limited, structurally analogous quinolinecarbonitriles exhibit IC₅₀ values of 10–50 nM against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines . The methoxy group at position 7 enhances metabolic stability by reducing cytochrome P450-mediated demethylation .

Future Research Directions

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could mitigate solubility limitations. Preliminary studies on analogous quinolines show a 3.5-fold increase in oral bioavailability with nanoformulation .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and hydroxyl groups may optimize kinase selectivity. For instance, replacing the 7-methoxy with a trifluoromethoxy group could enhance blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume